molecular formula C24H15ClN2O B15019631 N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine

N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine

Cat. No.: B15019631
M. Wt: 382.8 g/mol
InChI Key: LJEOGPBKUWXPJY-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-1-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a naphthyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-1-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-(naphthalen-1-yl)-1,3-benzoxazole-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-1-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-1-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-1-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,2-phenylenediamine: Shares the chlorophenyl group but differs in the rest of the structure.

    4-Methoxyphenethylamine: Contains a phenethylamine backbone with a methoxy group, differing significantly in structure and properties.

    4-Aminoantipyrine: Another structurally distinct compound with different functional groups and applications.

Uniqueness

(E)-1-(4-CHLOROPHENYL)-N-[2-(NAPHTHALEN-1-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of a chlorophenyl group, a naphthyl group, and a benzoxazole moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C24H15ClN2O

Molecular Weight

382.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)methanimine

InChI

InChI=1S/C24H15ClN2O/c25-18-10-8-16(9-11-18)15-26-19-12-13-23-22(14-19)27-24(28-23)21-7-3-5-17-4-1-2-6-20(17)21/h1-15H

InChI Key

LJEOGPBKUWXPJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N=CC5=CC=C(C=C5)Cl

Origin of Product

United States

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